![molecular formula C16H11F3N2O3S B2599565 N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide CAS No. 1251610-28-2](/img/structure/B2599565.png)
N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-chlorophenyl)ethyl]-6-(3-fluorophenyl)nicotinamide is a useful research compound. Its molecular formula is C16H11F3N2O3S and its molecular weight is 368.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Analog for Biochemical Assays
Nicotinamide derivatives have been synthesized as fluorescent analogs of coenzymes like nicotinamide adenine dinucleotide (NAD+) for biochemical studies. One study describes the synthesis of a fluorescent analog with significant activity as a substitute for NAD+ in enzymatic reactions, highlighting its utility in studying enzyme mechanisms and coenzyme interactions (Barrio, Secrist, & Leonard, 1972).
Potential Anticancer and Antiviral Agents
Nicotinamide-based compounds have shown promise as inducers of apoptosis, a process of programmed cell death, in cancer cells. One study identified N-phenyl nicotinamides as potent inducers of apoptosis, highlighting their potential as novel anticancer agents through a series of structure-activity relationship (SAR) studies (Cai et al., 2003). Additionally, similar derivatives have been investigated for their anti-HSV-1 (Herpes Simplex Virus Type 1) and cytotoxic activities, offering insights into their potential as antiviral agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Novel Radiotracers for Diagnostic Imaging
Research into nicotinamide-based radiotracers, such as [18F]MEL050, demonstrates their potential in improving diagnosis and staging of diseases like melanoma by targeting specific biological markers. This advancement in radiotracer development signifies the role of nicotinamide derivatives in enhancing the accuracy of diagnostic imaging techniques (Greguric et al., 2011).
Herbicidal and Antipathogenic Activities
Compounds derived from nicotinic acid, showing structural similarities to the query compound, have been explored for their herbicidal activities and structure-activity relationships. Such studies contribute to the development of new, more effective herbicides based on natural-product scaffolds (Yu et al., 2021). Moreover, the antipathogenic activities of thiourea derivatives, including their antibiofilm properties against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, have been documented, underscoring the therapeutic potential of nicotinamide analogs in combating microbial infections (Limban, Marutescu, & Chifiriuc, 2011).
Eigenschaften
IUPAC Name |
7-hydroxy-5-oxo-N-[[3-(trifluoromethyl)phenyl]methyl]-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)9-3-1-2-8(6-9)7-20-14(23)11-12(22)13-10(4-5-25-13)21-15(11)24/h1-6H,7H2,(H,20,23)(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHSSXBTNJHTIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B2599483.png)

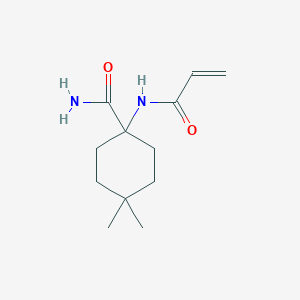
![(Z)-4-cyano-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2599490.png)
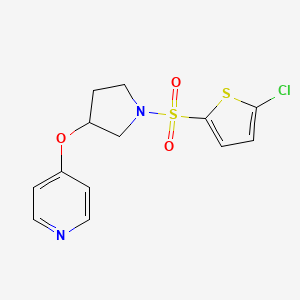
![7-Oxospiro[3.3]heptane-2-carbonitrile](/img/structure/B2599494.png)
![(11Z)-N-(3-chlorophenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2599495.png)
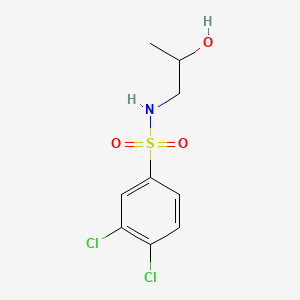

![1-(benzo[d]thiazol-2-yl)-N-(2-methoxybenzyl)azetidine-3-carboxamide](/img/structure/B2599500.png)
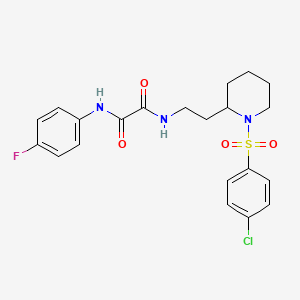
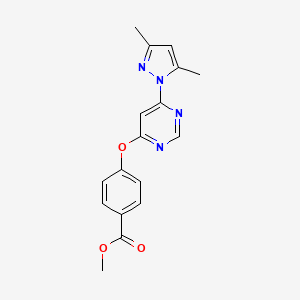
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2599503.png)
